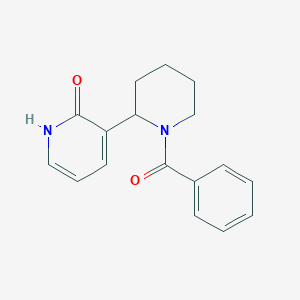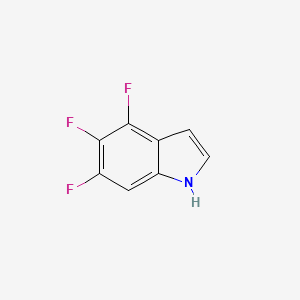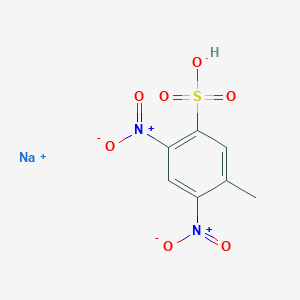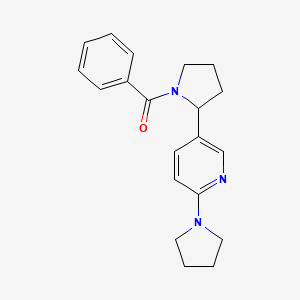![molecular formula C6H4N4O2 B11823231 6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
6-Nitroimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with nitro-substituted aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production. The use of catalysts and solvents that are environmentally friendly is also a focus in industrial settings to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
6-Nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-aminoimidazo[1,2-a]pyrimidine.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.
作用機序
The mechanism of action of 6-Nitroimidazo[1,2-a]pyrimidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the nitro group at the 6-position.
Imidazo[1,2-a]pyrimidine: Without the nitro substitution, it has different reactivity and applications.
Nitroimidazoles: Compounds with a nitro group on an imidazole ring, known for their antimicrobial properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
特性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC名 |
6-nitroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-3-8-6-7-1-2-9(6)4-5/h1-4H |
InChIキー |
CXKIXUUYXOKOJR-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(C=NC2=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)





![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)


